N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
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Overview
Description
N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds containing 1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is suggested that the presence of electronegative groups in the 4-position and 3-position and weaker groups in the 2-position afford better inhibitory activity . This suggests that the compound may interact with its targets through these positions, leading to changes in the target’s function.
Biochemical Pathways
Compounds containing 1,3,4-oxadiazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . This suggests that the compound may have similar effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with an appropriate electrophile.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a pyridine derivative.
Benzylation: The final step involves the benzylation of the oxadiazole-pyridine intermediate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzyl and pyridine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring also show diverse biological activities.
Uniqueness
N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is unique due to the combination of the oxadiazole and pyridine rings, which confer distinct chemical properties and a broad spectrum of biological activities .
Properties
IUPAC Name |
N-benzyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(18-10-12-4-2-1-3-5-12)11-23-16-20-19-15(22-16)13-6-8-17-9-7-13/h1-9H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOGWBVGSIPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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